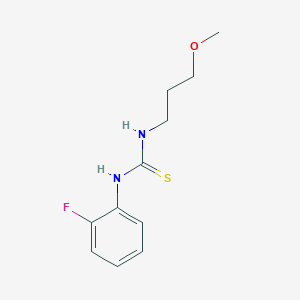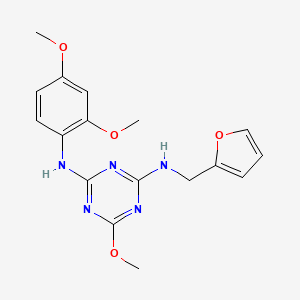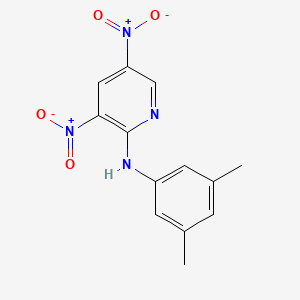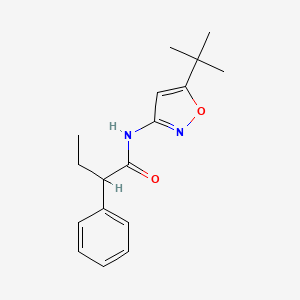![molecular formula C15H20N4OS B5171151 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide, also known as ETP-46321, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated for its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide involves the inhibition of a protein called tankyrase. Tankyrase is involved in a variety of cellular processes, including telomere maintenance and Wnt signaling. By inhibiting tankyrase, this compound can disrupt these processes and potentially lead to the death of cancer cells or the suppression of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have also been shown to be suppressed by this compound. Additionally, this compound has been shown to have an effect on telomere length and Wnt signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide in lab experiments is its specificity for tankyrase. This allows researchers to investigate the specific effects of tankyrase inhibition without affecting other cellular processes. However, the complex synthesis of this compound can make it difficult for researchers to obtain the compound in large quantities, which can limit its use in experiments.
Orientations Futures
There are several future directions for research involving N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide. One area of interest is its potential use in combination with other cancer treatments. Additionally, further investigation into the effects of this compound on telomere length and Wnt signaling could lead to new insights into these cellular processes. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for research purposes.
Conclusion
This compound is a small molecule inhibitor with potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action involves the inhibition of tankyrase, and it has been shown to have a variety of biochemical and physiological effects. While its complex synthesis can limit its use in lab experiments, there are several future directions for research that could lead to new insights into its potential uses.
Méthodes De Synthèse
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide involves a multi-step process starting with the reaction of 4-ethyl-2-thiazolylamine with N-(propylamino)nicotinamide. The resulting intermediate is then subjected to a series of reactions to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFBFBFXZSLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)NCC2=NC(=CS2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)

![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5171140.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)
